molecular formula C18H22N2O2S B11332069 N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-2-phenylacetamide

N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-2-phenylacetamide

Cat. No.: B11332069
M. Wt: 330.4 g/mol
InChI Key: YQSAHFIPGXMTGE-UHFFFAOYSA-N
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Description

N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-2-phenylacetamide is a complex organic compound that features a morpholine ring, a thiophene ring, and a phenylacetamide group

Properties

Molecular Formula

C18H22N2O2S

Molecular Weight

330.4 g/mol

IUPAC Name

N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-2-phenylacetamide

InChI

InChI=1S/C18H22N2O2S/c21-18(13-15-5-2-1-3-6-15)19-14-16(17-7-4-12-23-17)20-8-10-22-11-9-20/h1-7,12,16H,8-11,13-14H2,(H,19,21)

InChI Key

YQSAHFIPGXMTGE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(CNC(=O)CC2=CC=CC=C2)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-2-phenylacetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-bromoethyl thiophene with morpholine to form 2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl bromide.

    Amidation Reaction: The intermediate is then reacted with phenylacetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of amides.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-2-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-2-phenylacetamide involves its interaction with specific molecular targets. The morpholine ring can interact with various receptors or enzymes, while the thiophene and phenylacetamide groups contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(morpholin-4-yl)ethyl]-2-phenylacetamide
  • N-[2-(thiophen-2-yl)ethyl]-2-phenylacetamide
  • N-[2-(morpholin-4-yl)-2-(pyridin-2-yl)ethyl]-2-phenylacetamide

Uniqueness

N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-2-phenylacetamide is unique due to the combination of the morpholine, thiophene, and phenylacetamide groups in a single molecule. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and development.

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